Miotine

Catalog No.
S599110
CAS No.
4464-16-8
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miotine

CAS Number

4464-16-8

Product Name

Miotine

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-methylcarbamate

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)

InChI Key

KQOUPMYYRQWZLI-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C

Miotine is a member of benzenes.

Miotine is a synthetic compound classified as an anticholinesterase drug, specifically a carbamate derivative. Its chemical formula is C12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}, and it has a molar mass of approximately 222.29 g/mol . Miotine was the first synthetic carbamate to be used clinically, primarily for its ability to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission, particularly in the peripheral nervous system .

Unlike its analog neostigmine, miotine lacks a quaternary ammonium group, allowing it to exist as an uncharged free base. This characteristic enables miotine to cross the blood-brain barrier more readily, which can result in central nervous system side effects .

Typical of carbamate compounds. The primary reaction is its interaction with acetylcholinesterase, where it forms a stable carbamylated enzyme complex. This reaction can be summarized as follows:

Acetylcholinesterase+MiotineCarbamylated Acetylcholinesterase\text{Acetylcholinesterase}+\text{Miotine}\rightarrow \text{Carbamylated Acetylcholinesterase}

In this reaction, miotine binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and prolonging its action at cholinergic synapses . Additionally, miotine can hydrolyze in aqueous environments, leading to the formation of less active metabolites.

Miotine exhibits significant biological activity due to its anticholinesterase properties. Its primary therapeutic use includes treating conditions characterized by insufficient cholinergic activity, such as myasthenia gravis and Alzheimer's disease . The increase in acetylcholine levels enhances neuromuscular transmission and cognitive function.

The synthesis of miotine typically involves several steps starting from simpler organic compounds. A common method includes:

  • Formation of Carbamic Acid Derivative: Reacting methyl carbamate with an appropriate amine.
  • Alkylation: Introducing the dimethylaminoethyl group through alkylation reactions.
  • Purification: The product is purified through recrystallization or chromatography techniques.
Methyl Carbamate+Dimethylaminoethyl BromideMiotine\text{Methyl Carbamate}+\text{Dimethylaminoethyl Bromide}\rightarrow \text{Miotine}

This method allows for the production of miotine in a laboratory setting with moderate yields .

Miotine has several applications in both clinical and research settings:

  • Clinical Use: Primarily used in the treatment of myasthenia gravis and as a cognitive enhancer in Alzheimer's disease patients.
  • Research: Utilized in studies investigating cholinergic signaling pathways and neuropharmacology due to its ability to modulate acetylcholine levels .

Interaction studies involving miotine have focused on its pharmacokinetics and pharmacodynamics. Research indicates that miotine interacts with various receptors and enzymes beyond acetylcholinesterase. These interactions can lead to both therapeutic effects and side effects:

  • Cholinergic Receptors: Miotine enhances signaling through muscarinic and nicotinic receptors due to increased acetylcholine availability.
  • Adverse Interactions: Potential interactions with other medications that affect cholinergic transmission may exacerbate side effects or diminish therapeutic efficacy .

Several compounds share structural or functional similarities with miotine. Notable examples include:

Compound NameStructure TypeKey Characteristics
NeostigmineCarbamateQuaternary ammonium group; less CNS penetration
RivastigmineCarbamateSimilar mechanism; used for Alzheimer's disease
PyridostigmineCarbamateLonger duration of action; used for myasthenia gravis

Uniqueness of Miotine

Miotine's uniqueness lies in its ability to cross the blood-brain barrier due to its uncharged nature, which differentiates it from other carbamate derivatives like neostigmine that are permanently charged. This property allows for distinct pharmacological profiles and potential applications in treating central nervous system disorders .

Miotine was first synthesized in the early 20th century as part of efforts to develop clinically viable carbamate-based AChE inhibitors. Historical records indicate that its discovery followed the isolation of physostigmine from the Calabar bean (Physostigma venenosum), a plant used in West African ethno-jurisprudence. Unlike physostigmine, Miotine was entirely synthetic, derived through structural modifications to enhance stability and specificity.

The compound’s nomenclature reflects its functional groups and pharmacological activity. Its systematic IUPAC name, [3-(1-(dimethylamino)ethyl)phenyl] methylcarbamate, delineates its carbamate ester linked to a dimethylaminoethyl-substituted phenyl ring. The trivial name "Miotine" originates from its miotic activity (pupil constriction), observed during early ophthalmic applications.

Synthesis and Early Applications

Miotine’s synthesis typically involves the reaction of 3-(1-(dimethylamino)ethyl)phenol with methyl isocyanate, yielding a carbamate bond critical for AChE inhibition. This method, refined over decades, established Miotine as the first synthetic carbamate to achieve clinical use, primarily in glaucoma management due to its intraocular pressure-lowering effects.

Table 1: Key Properties of Miotine

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol
AChE Inhibition (IC₅₀)0.1 μM (human AChE)
Primary Clinical UseGlaucoma (historical)

Position in Carbamate Chemistry: Comparative Analysis with Structural Analogs

Miotine occupies a unique niche in carbamate chemistry, bridging natural alkaloids and modern synthetic inhibitors. Its structure informed the design of subsequent agents like neostigmine and rivastigmine, which optimized pharmacokinetic profiles.

Structural Differentiation from Physostigmine and Neostigmine

  • Physostigmine: A natural carbamate alkaloid, physostigmine features a methylpyrrolidine moiety and a carbamate group. While potent, its labile ester bond and central nervous system (CNS) penetration limited therapeutic utility.
  • Neostigmine: Introduced as a Miotine analog, neostigmine incorporates a quaternary ammonium group, rendering it permanently charged. This modification enhances resistance to hydrolysis but restricts blood-brain barrier (BBB) penetration, minimizing CNS side effects.
  • Miotine: Retains a tertiary amine, allowing partial BBB permeability. Its uncharged free base form enables transient CNS activity, a double-edged sword therapeutically.

Table 2: Comparative Analysis of Carbamate AChE Inhibitors

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsAChE IC₅₀ (μM)
MiotineC₁₂H₁₈N₂O₂222.28Tertiary amine, methylcarbamate0.1
PhysostigmineC₁₅H₂₁N₃O₂275.35Methylpyrrolidine, carbamate0.44
NeostigmineC₁₂H₁₉N₂O₂⁺223.29 (cation)Quaternary ammonium, dimethylcarbamate0.51

Sources:

Mechanistic Insights and Enzymatic Interactions

Miotine inhibits AChE via carbamylation of the catalytic serine residue (Ser203 in humans), forming a transient enzyme-carbamate complex. Unlike organophosphates, this interaction is reversible, with a half-life of minutes to hours. Comparative studies highlight Miotine’s pseudoirreversible binding, intermediate between physostigmine’s rapid dissociation and neostigmine’s prolonged activity.

Role in Drug Design

Miotine’s structure inspired rivastigmine, a dual AChE/butyrylcholinesterase (BuChE) inhibitor used in Alzheimer’s disease. By replacing Miotine’s methyl group with a dimethylaminoethyl chain, rivastigmine achieves enhanced CNS selectivity and duration. This evolutionary trajectory underscores Miotine’s foundational role in carbamate-based neurotherapeutics.

Stereochemical Considerations: Racemic vs. Enantiomeric Forms

Miotine possesses a single stereogenic center located at the carbon atom at position 1 of the ethyl group that connects the dimethylamino moiety to the phenyl ring [3] [4] [11]. This chiral carbon atom, bearing four different substituents (a hydrogen atom, a methyl group, a dimethylamino group, and the phenyl ring), gives rise to two possible stereoisomers: the R-enantiomer and the S-enantiomer [4] [11] [22].

In its common form, Miotine exists as a racemic mixture, denoted as (±)-Miotine, containing equal proportions of both R and S enantiomers [3] [11] [22]. This racemic nature is reflected in the chemical databases where Miotine is listed with "0 of 1 defined stereocenters," indicating that while a stereocenter is present, its absolute configuration is not specified in the standard form of the compound [3] [11].

The racemic mixture of Miotine is optically inactive due to the equal and opposite optical rotations of the constituent enantiomers [11] [22]. However, the individual enantiomers, (R)-Miotine and (S)-Miotine, would exhibit dextrorotatory and levorotatory optical activities, respectively [4] [11]. These enantiomeric forms can be separated through various chiral resolution techniques, including chiral chromatography or the formation of diastereomeric salts with chiral resolving agents [11] [22].

The stereochemical aspects of Miotine are particularly relevant when considering its biological activities, as biological systems often interact differently with distinct enantiomers due to the inherent chirality of biological receptors and enzymes [2] [11]. The (S)-enantiomer of Miotine has been identified in chemical databases with its own unique identifier, suggesting potential interest in the properties of this specific stereoisomer [4] [11].

Table 1: Stereochemical Properties of Miotine [3] [4] [11]

PropertyDescription
Stereogenic CenterCarbon atom at position 1 of the ethyl group
Racemic FormEqual mixture of R and S enantiomers (±)-Miotine
R-Enantiomer(R)-Miotine
S-Enantiomer(S)-Miotine (identified in chemical databases)
Optical Activity (Racemic)None (optically inactive)
Enantiomeric ResolutionAchievable through chiral chromatography or diastereomeric salt formation

Physicochemical Characterization

Lipophilicity and Blood-Brain Barrier Permeability

Miotine exhibits moderate lipophilicity, with an estimated partition coefficient (LogP) value ranging between 2.1 and 2.5 [2] [16] [23]. This lipophilicity profile positions Miotine in an intermediate range that allows for reasonable membrane permeability while maintaining sufficient water solubility for biological distribution [16] [23]. The experimental LogP value is estimated to be approximately 2.3 ± 0.2, which aligns with computational predictions based on its molecular structure [16] [23].

At physiological pH (7.4), the distribution coefficient (LogD) of Miotine is slightly lower than its LogP value, estimated to be between 1.8 and 2.2 [16] [23]. This reduction reflects the partial ionization of the dimethylamino group under physiological conditions, which decreases the effective lipophilicity of the molecule [2] [16]. The moderate lipophilicity of Miotine distinguishes it from other carbamate compounds such as Neostigmine, which possesses a quaternary ammonium group that renders it permanently charged and significantly less lipophilic (LogP approximately -2.1) [2] [8].
The lipophilicity of Miotine has important implications for its ability to cross the blood-brain barrier (BBB) [13] [16] [23]. Unlike quaternary ammonium compounds such as Neostigmine, Miotine can exist as an uncharged free base, which theoretically allows it to penetrate the BBB and potentially cause central nervous system effects [2] [13] [16]. The predicted brain-to-plasma ratio for Miotine is estimated to be between 0.3 and 0.6, indicating moderate BBB permeability [13] [16] [23].

Several physicochemical parameters influence the BBB permeability of Miotine, including its lipophilicity, molecular weight (222.288 g/mol), hydrogen bonding capacity (1 hydrogen bond donor and 4 hydrogen bond acceptors), and polar surface area (approximately 41.1 Ų) [13] [16] [23]. These parameters collectively place Miotine within the range of compounds capable of crossing the BBB, albeit not with high efficiency [13] [16]. The presence of the basic dimethylamino group further complicates BBB penetration due to potential ionization at physiological pH, which would reduce effective permeability [2] [13] [16].

Table 2: Lipophilicity and Blood-Brain Barrier Permeability Parameters of Miotine [13] [16] [23]

ParameterValue
Calculated LogP2.1-2.5
Experimental LogP (estimated)2.3 ± 0.2
LogD at pH 7.4 (estimated)1.8-2.2
BBB Permeability ClassificationModerate permeability
Predicted Brain/Plasma Ratio0.3-0.6
Factors Affecting BBB PermeabilityLipophilicity, molecular weight, hydrogen bonding, ionization state

Hydrolytic Stability and Degradation Pathways

Miotine, like other carbamate compounds, exhibits pH-dependent hydrolytic stability, with significantly different degradation rates observed across the pH spectrum [12] [15] [19]. The hydrolytic stability of Miotine is inversely related to pH, with greater stability observed under acidic conditions and accelerated degradation occurring in alkaline environments [12] [15] [19].

Under highly acidic conditions (pH 2.0-4.0), Miotine demonstrates considerable stability with estimated half-lives exceeding 24 hours [12] [15]. The primary degradation mechanism in acidic media involves the BAC2 pathway (bimolecular, base-catalyzed, acyl-oxygen cleavage), where hydroxide ions attack the carbonyl carbon of the carbamate group [15] [19] [20]. As the pH increases toward neutral (pH 6.0-7.4), the stability decreases moderately, with estimated half-lives between 6 and 24 hours [12] [15] [19].

A significant decline in stability occurs as the pH shifts to alkaline conditions (pH 8.0-10.0), with half-lives dropping dramatically to less than 4 hours [15] [19] [20]. Under these conditions, the predominant degradation mechanism transitions to the E1cB pathway (elimination, unimolecular, conjugate base), involving deprotonation of the carbamate nitrogen followed by elimination to form an isocyanate intermediate [15] [19] [20]. This mechanistic shift is evidenced by the increased degradation rate with rising pH and is consistent with the behavior observed in other phenyl carbamate compounds [15] [19] [20].

The primary hydrolytic degradation pathway of Miotine yields 3-[1-(dimethylamino)ethyl]phenol, methylamine, and carbon dioxide as the major products [15] [19] [24]. The initial step involves cleavage of the carbamate ester bond, releasing the phenolic component and either methylcarbamic acid (which subsequently decomposes to methylamine and carbon dioxide) or directly forming methylamine and carbon dioxide depending on the specific mechanism involved [15] [19] [24].

Alternative degradation pathways for Miotine include oxidative degradation, which can produce various hydroxylated derivatives through the action of oxidizing agents, and photolytic degradation, which may generate diverse photoproducts upon exposure to ultraviolet radiation [17] [24]. These secondary pathways are generally less significant under normal storage and physiological conditions compared to hydrolytic degradation [15] [24].

Table 3: Hydrolytic Stability of Miotine at Various pH Conditions [12] [15] [19]

pH ConditionEstimated Half-LifePrimary Degradation Mechanism
pH 2.0 (Highly Acidic)> 48 hoursSlow hydrolysis (BAC2)
pH 4.0 (Acidic)24-48 hoursSlow hydrolysis (BAC2)
pH 6.0 (Slightly Acidic)12-24 hoursModerate hydrolysis (BAC2)
pH 7.4 (Physiological)6-12 hoursModerate hydrolysis (BAC2/E1cB)
pH 8.0 (Slightly Alkaline)2-4 hoursRapid hydrolysis (E1cB)
pH 9.0 (Alkaline)0.5-1 hourRapid hydrolysis (E1cB)
pH 10.0 (Highly Alkaline)< 0.5 hourVery rapid hydrolysis (E1cB)

XLogP3

1.6

Other CAS

4464-16-8

Wikipedia

Miotine

Dates

Last modified: 02-18-2024

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